molecular formula C8H7BrINO2 B2846402 Methyl 4-amino-3-bromo-5-iodobenzoate CAS No. 1240113-86-3

Methyl 4-amino-3-bromo-5-iodobenzoate

Cat. No.: B2846402
CAS No.: 1240113-86-3
M. Wt: 355.957
InChI Key: VQDXJUCZOAEOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid, featuring amino, bromo, and iodo substituents on the benzene ring

Mechanism of Action

Mode of Action

It’s known that the compound can participate in C-N bond formation via Cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through bond formation, leading to changes in the target molecules. More detailed studies are required to fully understand its mode of action.

Biochemical Pathways

The compound is involved in the synthesis of carbazole alkaloids through C-N bond formation . Carbazole alkaloids are a class of compounds with various biological activities. The exact downstream effects of this pathway and how it is affected by Methyl 4-amino-3-bromo-5-iodobenzoate are subjects of ongoing research.

Result of Action

It’s known to participate in the synthesis of carbazole alkaloids , which suggests it may have a role in the production of these biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination and iodination of methyl 4-aminobenzoate. The process begins with the nitration of methyl benzoate, followed by reduction to form methyl 4-aminobenzoate. Subsequent bromination and iodination reactions introduce the bromo and iodo substituents, respectively. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and electrophiles like alkyl halides.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 4-amino-3-bromo-5-iodobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-iodobenzoate: Similar structure but lacks the bromo substituent.

    Methyl 4-amino-3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of iodine.

    Methyl 4-amino-3-chloro-5-iodobenzoate: Features a chlorine atom instead of bromine.

Uniqueness

Methyl 4-amino-3-bromo-5-iodobenzoate is unique due to the presence of both bromo and iodo substituents, which confer distinct reactivity and interaction profiles. This combination of substituents can enhance the compound’s utility in various chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDXJUCZOAEOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.